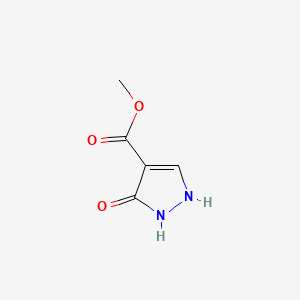

methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-6-7-4(3)8/h2H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWWMETUNCXVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is the robust and well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent. This document details the foundational chemical principles, provides a detailed experimental protocol adapted from established syntheses of analogous compounds, and includes visual diagrams of the reaction pathway and workflow to facilitate a thorough understanding for researchers and professionals in the field.

Introduction

Pyrazoles and their derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. Specifically, pyrazolone derivatives, such as this compound, are key intermediates in the synthesis of numerous pharmaceutical agents. Their utility stems from the versatile reactivity of the pyrazolone ring system, which allows for further functionalization and incorporation into more complex molecular architectures. A thorough understanding of their synthesis is therefore crucial for the development of novel therapeutics.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and efficient method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.[1] The driving force for this reaction is the formation of the stable, aromatic pyrazole ring.

For the synthesis of this compound, the key precursors are a methyl ester derivative of a β-ketoester and hydrazine. A logical precursor is a derivative of dimethyl oxalacetate. The general workflow for this synthesis is depicted below.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related pyrazole carboxylates. [3] Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Dimethyl 2-formyl-3-oxosuccinate | C7H8O5 | 176.13 | N/A |

| Hydrazine monohydrochloride | H5ClN2 | 68.51 | 2644-70-4 |

| Acetic Acid | C2H4O2 | 60.05 | 64-17-5 |

| Toluene | C7H8 | 92.14 | 108-88-3 |

| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-formyl-3-oxosuccinate (1.0 eq) in a suitable solvent such as toluene or acetic acid. [3]2. Addition of Hydrazine: To the stirred solution, add hydrazine monohydrochloride (1.1 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., a mixture of diethyl ether and hexanes) to remove impurities. [3]The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford this compound as a solid.

Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

1H NMR: The 1H NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.8 ppm), a singlet for the pyrazole ring proton (C5-H), and a broad singlet for the N-H proton. The exact chemical shifts may vary depending on the solvent used. In a similar compound, ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, the pyrazole CH proton appears around 5.91 ppm in DMSO-d6. [3]* 13C NMR: The 13C NMR spectrum should show signals for the ester carbonyl carbon, the pyrazolone carbonyl carbon (C3), the pyrazole ring carbons (C4 and C5), and the methyl ester carbon. For a related methyl pyrazole carboxylate, the pyrazole C4 carbon resonates at approximately 110.1 ppm. [4]* IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the ester and the pyrazolone ring, and C=C/C=N stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C5H6N2O3, 142.11 g/mol ).

Applications in Drug Development

The 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups (the ester, the ketone, and the N-H of the pyrazole ring) allows for diverse chemical modifications. These compounds have been utilized as key intermediates in the development of:

-

Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.

-

Anti-inflammatory Agents: Derivatives have shown potent anti-inflammatory activity.

-

Antimicrobial Agents: The pyrazole nucleus is present in various compounds with antibacterial and antifungal properties. [5]

Conclusion

The synthesis of this compound via the Knorr pyrazole synthesis is a reliable and efficient method for producing this important medicinal chemistry building block. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can effectively synthesize this compound for further elaboration into novel therapeutic agents. The versatility of the pyrazolone scaffold ensures its continued importance in the field of drug discovery and development.

References

- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883, 16 (2), 2597–2599.

-

Arbaciauskiene, E., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2021 , 26(13), 3808. Available from: [Link]

-

PubChem. Methyl 1H-pyrazole-4-carboxylate. Available from: [Link]

-

NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. Available from: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. Available from: [Link]

-

ResearchGate. ChemInform Abstract: A Simple New Hydrazine-Free Synthesis of Methyl 1,4,5-Trisubstituted 1H-Pyrazole-3-carboxylates. Available from: [Link]

-

Gutenberg Open Science. Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a pivotal heterocyclic scaffold that serves as a versatile building block in synthetic and medicinal chemistry. As a derivative of the pyrazolone core, a structure found in numerous pharmaceuticals, its chemical properties are of significant interest to the drug development community.[1][2][3] This guide provides a comprehensive analysis of its synthesis, molecular structure, tautomerism, spectroscopic characteristics, reactivity, and applications. By synthesizing data from established literature and providing field-proven insights, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Synthesis: The Knorr Pyrazole Condensation

The most prevalent and efficient method for synthesizing the pyrazolone ring system is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[3][4][5][6] This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester.[4][7][8] For the synthesis of this compound, the reaction proceeds between a hydrazine and a dialkyl malonate derivative.

A highly effective precursor for this synthesis is an enol ether of a malonic ester, such as methyl 2-(methoxymethylene)-3-oxobutanoate or a related derivative. The reaction with hydrazine hydrate proceeds via a nucleophilic substitution on the vinyl system, followed by an intramolecular cyclization and elimination of alcohol to yield the final pyrazolone ring.[9]

Synthetic Workflow Diagram

Caption: General workflow for the Knorr synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Knorr Synthesis Principles)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of methyl 2-(ethoxymethylene)-3-oxobutanoate (or a similar activated malonate derivative) in a suitable solvent such as ethanol.[4]

-

Addition of Hydrazine: To this solution, add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. The addition may be exothermic and should be performed with caution.[8]

-

Catalysis (Optional but Recommended): Add a catalytic amount of a weak acid, such as glacial acetic acid (typically 3-5 drops), to facilitate the condensation and imine formation steps.[4]

-

Heating: Heat the reaction mixture to reflux (typically around 80-100°C) for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][10]

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product. If precipitation is slow, the addition of cold water can facilitate the process.[4] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold water or diethyl ether to remove unreacted starting materials.[8] The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Molecular Structure and Inherent Tautomerism

A critical chemical property of this compound is its existence as a mixture of tautomers. Tautomerism is the dynamic equilibrium between two or more interconvertible constitutional isomers. For this pyrazolone, three primary tautomeric forms are in equilibrium: the keto form (CH), the enol form (OH), and a third imino form (NH).

-

Keto Form (3-oxo-pyrazoline): This is the form indicated by the IUPAC name, featuring a ketone group at the C3 position of the pyrazole ring.

-

Enol Form (3-hydroxy-pyrazole): This tautomer contains a hydroxyl group at the C3 position. This form is often favored as it results in a fully aromatic pyrazole ring, which imparts significant thermodynamic stability.[4]

-

NH Form: A less common tautomer where the double bond shifts within the ring.

The equilibrium between these forms is highly dependent on the physical state (solid vs. solution), solvent polarity, pH, and temperature.[9][11] Spectroscopic and crystallographic studies on related pyrazolones confirm that the enol (3-hydroxy) form is often the dominant species, particularly in the solid state and in non-polar solvents, due to the stability conferred by aromaticity and the potential for intermolecular hydrogen bonding.[11][12]

Tautomeric Equilibrium Diagram

Caption: Tautomeric forms of this compound.

Spectroscopic Properties

The complex tautomerism of this molecule is reflected in its spectroscopic data. The observed spectra are often a weighted average of the contributing tautomers, with peak broadening possible if the rate of interconversion is on the NMR timescale. Below are the anticipated spectral characteristics, primarily reflecting the more stable enol tautomer.

| Spectroscopic Data | Anticipated Characteristics |

| ¹H NMR | δ (ppm) : 10.0-12.0 (br s, 1H, pyrazole N-H), 7.5-8.0 (s, 1H, C5-H), 5.0-6.0 (br s, 1H, O-H, may exchange with D₂O), 3.7-3.9 (s, 3H, O-CH₃). Note: The OH and NH protons are often broad and their positions are solvent-dependent. |

| ¹³C NMR | δ (ppm) : 160-165 (C=O, ester), 155-160 (C3-OH), 135-140 (C5), 95-105 (C4), 50-55 (O-CH₃). The chemical shifts of the ring carbons are highly indicative of the aromatic enol form. |

| FT-IR | ν (cm⁻¹) : 3200-3400 (br, O-H stretch), 3100-3300 (N-H stretch), ~1700-1725 (C=O stretch, ester), ~1620-1650 (C=N/C=C stretch of pyrazole ring). |

| Mass Spectrometry | (ESI+) m/z : Calculated for C₅H₆N₂O₃: 142.04. Expected [M+H]⁺ at 143.05. |

Note: These are estimated values based on data from structurally similar pyrazole carboxylates and pyrazolones. Actual values may vary based on solvent and experimental conditions.[11][13][14]

Chemical Reactivity

The pyrazolone ring is a privileged scaffold due in part to its versatile reactivity, allowing for the synthesis of diverse libraries of compounds. The key reactive sites are the N1-H, the C4 position, and the functional groups at C3 and C4.

-

N-Alkylation/N-Acylation: The acidic proton on the ring nitrogen (N1) can be readily deprotonated by a base, and the resulting anion can be alkylated or acylated to introduce substituents at the N1 position. This is a common strategy in drug design to modulate pharmacokinetic properties.[15][16]

-

Electrophilic Substitution at C4: While the C4 position already bears a carboxylate group, in related pyrazolones where C4 is unsubstituted, it is highly nucleophilic and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation (Vilsmeier-Haack reaction).[17][18]

-

Reactions of the Ester Group: The methyl carboxylate group can undergo standard ester transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides, or it can be reduced to the primary alcohol.

-

Reactions of the 3-OH Group: In its enol form, the hydroxyl group can be O-alkylated or O-acylated under appropriate conditions, though N-substitution is often more favorable.

Key Reactivity Pathways

Caption: Major reaction pathways for derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolone nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2][19] This broad utility stems from the scaffold's ability to form key hydrogen bonds and other interactions with biological targets, combined with its favorable physicochemical properties and synthetic tractability.

-

Anti-inflammatory and Analgesic Agents: Historically, pyrazolones like Antipyrine (Phenazone) were among the first synthetic analgesics and antipyretics.[3]

-

Neuroprotective Agents: The FDA-approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][8]

-

Anticancer and Antimicrobial Activity: Numerous studies have demonstrated the potent anticancer and antimicrobial activities of novel pyrazolone derivatives, making this scaffold a continuous focus for the development of new therapeutics in these areas.[1][2][17]

-

Enzyme Inhibitors: The structural features of the pyrazolone ring make it an effective pharmacophore for designing inhibitors for various enzymes.

The subject molecule, this compound, represents an ideal starting point for generating libraries of novel compounds for high-throughput screening. Its multiple points for diversification allow medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.[1]

Conclusion

This compound is a molecule of significant chemical and pharmaceutical interest. Its straightforward synthesis via the Knorr condensation, coupled with its rich tautomeric chemistry and versatile reactivity, makes it an invaluable tool for chemical and biological research. Understanding its fundamental properties—from the nuances of its keto-enol equilibrium to its key reactive sites—is essential for any scientist seeking to leverage the power of the pyrazolone scaffold in the pursuit of novel materials and therapeutics.

References

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 16, 2026, from [Link]

-

Li, J., et al. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. Retrieved January 16, 2026, from [Link]

-

Pathak, S., Singh, S., & Agrawal, N. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. Retrieved January 16, 2026, from [Link]

-

Pyrazolone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Research & Reviews: A Journal of Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 16, 2026, from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved January 16, 2026, from [Link]

-

A one-step synthesis of pyrazolone. (2002). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Naik, C. G., & Malik, G. M. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Retrieved January 16, 2026, from [Link]

-

Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. (2015). De Gruyter. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Kaunas University of Technology ePubl. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. Retrieved January 16, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]

-

The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020). De Gruyter. Retrieved January 16, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

-

Preparations of 4-Substituted 3-Carboxypyrazoles. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. Retrieved January 16, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][4][7]triazines. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2022). RSC Publishing. Retrieved January 16, 2026, from [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Pyrazolone - Wikipedia [en.wikipedia.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. name-reaction.com [name-reaction.com]

- 6. Knorr Pyrazole Synthesis [drugfuture.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. books.rsc.org [books.rsc.org]

- 9. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 14. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. epubl.ktu.edu [epubl.ktu.edu]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. asianpubs.org [asianpubs.org]

- 19. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

Elucidating the Molecular Architecture of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The narrative delineates the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating data from these orthogonal methods, a self-validating system for structural confirmation is established. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure accuracy and reproducibility.

Introduction

Pyrazole derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1][2] The specific compound, this compound, presents a unique structural challenge due to potential tautomerism.[3][4][5] Accurate structural determination is paramount as subtle differences in tautomeric forms or isomeric structures can profoundly impact pharmacological activity. This guide presents a logical workflow for its unambiguous characterization.

The Structural Elucidation Workflow: A Multi-faceted Approach

The definitive determination of the structure of this compound necessitates a combinatorial approach, leveraging the strengths of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a robust and validated molecular portrait.

Caption: Workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][6] A suite of NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence the position of exchangeable protons and the observed tautomeric form.[3]

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

-

¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[7]

-

Expected Spectral Data and Interpretation

The key to interpreting the NMR data for this compound lies in understanding its potential tautomeric forms: the keto form (3-oxo) and the enol form (3-hydroxy).[8][9]

| Tautomeric Form | Key Expected ¹H NMR Signals | Key Expected ¹³C NMR Signals |

| Keto (3-oxo) | - Singlet for the C5-H proton. - Singlet for the methyl ester protons. - Broad singlet for the N-H proton. - Singlet for the CH₂ group at C5 in the dihydropyrazole ring. | - Carbonyl carbon (C3) signal at ~160-170 ppm. - Ester carbonyl signal at ~160-170 ppm. - C4 and C5 signals. - Methyl ester carbon signal. |

| Enol (3-hydroxy) | - Singlet for the C5-H proton. - Singlet for the methyl ester protons. - Broad singlet for the N-H proton. - Broad singlet for the O-H proton. | - C3 signal shifted upfield compared to the keto form. - Ester carbonyl signal at ~160-170 ppm. - C4 and C5 signals. - Methyl ester carbon signal. |

Note: The exact chemical shifts will be solvent-dependent. The presence of either the keto or enol form, or a mixture of both, will be determined by the observed spectra.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in confirming the elemental composition and structural features.[10][11]

Experimental Protocol: Mass Spectrometry

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination.

-

Mass Analysis: Acquire a full-scan mass spectrum to determine the molecular ion peak (M⁺).

-

High-Resolution Mass Spectrometry (HRMS): Perform HRMS to obtain the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[12][13]

Expected Data and Interpretation

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₆N₂O₃ (142.11 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for pyrazole derivatives involve the loss of small neutral molecules like HCN, N₂, and CO.[10][14] The fragmentation of the ester group would also be expected.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[15][16]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum will provide crucial information to distinguish between the keto and enol tautomers.

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |

| N-H Stretch | 3200-3400 (broad) | Present in both tautomers. |

| C=O Stretch (Keto) | 1680-1720 (strong) | Indicative of the 3-oxo form.[17] |

| C=O Stretch (Ester) | 1730-1750 (strong) | Confirms the presence of the methyl ester. |

| O-H Stretch (Enol) | 3200-3600 (broad) | If present, suggests the 3-hydroxy tautomer. |

| C=C and C=N Stretches | 1500-1650 | Characteristic of the pyrazole ring.[15][18] |

IV. Data Synthesis and Final Structure Confirmation

The definitive structure of this compound is established by integrating the data from all analytical techniques.

Caption: Integration of spectroscopic data for final structure confirmation.

The NMR data provides the carbon-hydrogen framework and crucial information about tautomerism. Mass spectrometry confirms the elemental composition, and IR spectroscopy validates the presence of key functional groups. The congruence of data from these independent methods provides a high degree of confidence in the assigned structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern spectroscopic techniques. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine the molecular architecture of this and similar heterocyclic compounds, a critical step in the advancement of drug discovery and development.

References

- Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

- Reis, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27.

- Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 497-500.

-

Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w) were listed below: Figure S1. 1H- - ResearchGate. (n.d.). Retrieved from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.). Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

- Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... - ResearchGate. (n.d.). Retrieved from [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. (n.d.). Retrieved from [Link]

- Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Vibrational analysis of some pyrazole derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

1H-Pyrazole - NIST. (n.d.). Retrieved from [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed. (n.d.). Retrieved from [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (n.d.). Retrieved from [Link]

-

Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (n.d.). Retrieved from [Link]

- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (n.d.).

-

Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (n.d.). Retrieved from [Link]

-

Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - ResearchGate. (n.d.). Retrieved from [Link]

-

Methyl 3-amino-1H-pyrazole-4-carboxylate | C5H7N3O2 | CID 272904 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl 4-methyl-1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 3467807 - PubChem. (n.d.). Retrieved from [Link]

-

3-Ethyl 4,5-dihydro-1-(4-methyl-2-sulfophenyl)-5-oxo-1H-pyrazole-3-carboxylate - CAS Common Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a nuanced interpretation grounded in the fundamental principles of spectroscopy and the unique structural characteristics of this molecule. The central theme of this guide is the profound influence of keto-enol tautomerism on the spectroscopic outputs of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding this dynamic equilibrium, researchers can confidently identify and characterize this pyrazolone system, ensuring the integrity of their synthetic and drug discovery endeavors. This guide includes detailed experimental protocols, data interpretation tables, and explanatory diagrams to provide a comprehensive and practical resource.

Introduction: The Significance of the Pyrazolone Core

The pyrazolone ring system is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, making it a versatile building block for medicinal chemists. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex bioactive molecules.

Accurate and unambiguous structural confirmation of this intermediate is paramount to the success of any synthetic campaign. However, its characterization is not trivial due to the existence of multiple tautomeric forms, which can lead to complex or misinterpreted spectroscopic data. This guide aims to elucidate these complexities and provide a clear, authoritative framework for the spectroscopic analysis of this important compound.

A pivotal aspect of the chemistry of 3-oxopyrazoles is their existence as a mixture of tautomers. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and the presence of other functional groups[1][2][3][4][5]. Understanding this dynamic is the cornerstone of interpreting the spectroscopic data for this compound.

Figure 1: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomerism

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of this compound, as it not only confirms the connectivity of the atoms but also provides direct evidence of the tautomeric equilibrium. The choice of solvent is critical, as it can shift the equilibrium and, consequently, the observed spectrum[1][3][4]. For instance, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents like chloroform may show a greater proportion of the enol form[1].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The use of multiple solvents is recommended to observe the tautomeric shift.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire data over a spectral width of at least 16 ppm.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled experiment (e.g., zgpg30).

-

Acquire data over a spectral width of at least 220 ppm.

-

A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY, HSQC, and HMBC spectra to unambiguously assign all proton and carbon signals.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum will likely show a combination of signals corresponding to the different tautomers present in solution. The relative integrals of these signals can be used to estimate the tautomeric ratio in a given solvent.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| Keto Form | |||

| C5-H | ~7.5 - 8.5 | s | Olefinic proton on the pyrazole ring. |

| O-CH₃ | ~3.7 - 3.9 | s | Methyl ester protons. |

| N-H | ~10.0 - 12.0 | br s | Amide/lactam proton, often broad and may exchange with D₂O. |

| Enol Form | |||

| C5-H | ~7.8 - 8.8 | s | Aromatic-like proton on the pyrazole ring. |

| O-CH₃ | ~3.7 - 3.9 | s | Methyl ester protons. |

| O-H | ~9.0 - 11.0 | br s | Enolic hydroxyl proton, often broad and exchanges with D₂O. |

| N-H | ~11.0 - 13.0 | br s | Pyrrole-like NH proton, often broad. |

Note: Chemical shifts are predictions based on analogous structures and can vary with solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides definitive evidence of the keto-enol tautomerism. The presence of a signal in the carbonyl region (~160-180 ppm) confirms the keto form, while signals corresponding to a hydroxyl-bearing carbon in the enol form will appear further downfield.

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| Keto Form | ||

| C=O (Ester) | ~160 - 165 | Ester carbonyl carbon. |

| C3 (Amide C=O) | ~155 - 165 | Amide/lactam carbonyl carbon. |

| C5 | ~135 - 145 | Olefinic carbon. |

| C4 | ~95 - 105 | Carbon bearing the ester group. |

| O-CH₃ | ~50 - 55 | Methyl ester carbon. |

| Enol Form | ||

| C=O (Ester) | ~160 - 165 | Ester carbonyl carbon. |

| C3 (C-OH) | ~145 - 155 | Carbon bearing the enolic hydroxyl group. |

| C5 | ~130 - 140 | Aromatic-like carbon. |

| C4 | ~90 - 100 | Carbon bearing the ester group. |

| O-CH₃ | ~50 - 55 | Methyl ester carbon. |

Note: The observation of distinct signals for both tautomers depends on the rate of interconversion at the measurement temperature.

Figure 2: Expected key HMBC correlations for the keto tautomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in this compound. The spectrum will be a composite of the vibrations from both the keto and enol tautomers.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum prior to the sample scan.

-

IR Spectral Data and Interpretation

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Broad | N-H stretching (and O-H in enol form) |

| 2900 - 3100 | Medium | C-H stretching (aliphatic and aromatic-like) |

| ~1700 - 1730 | Strong | C=O stretching of the methyl ester |

| ~1650 - 1680 | Strong | C=O stretching of the pyrazolone ring (keto form) |

| ~1580 - 1620 | Medium-Strong | C=C and C=N stretching |

| ~1200 - 1300 | Strong | C-O stretching of the ester |

The broadness of the N-H/O-H stretching region is indicative of hydrogen bonding, which is extensive in the solid state. The presence of two distinct carbonyl peaks is strong evidence for the presence of both the ester and the ring carbonyl (in the keto form).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. The presence of both keto and enol forms can sometimes be inferred from the fragmentation pathways[1][5].

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound, typically run in positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample into a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass spectrometry).

-

Data Acquisition: Acquire the full scan mass spectrum. If possible, perform tandem MS (MS/MS) on the molecular ion to observe fragmentation.

MS Data and Interpretation

-

Molecular Ion: The expected molecular weight for C₅H₆N₂O₃ is 142.0378 g/mol . The observation of an ion at m/z 143.0451 [M+H]⁺ in high-resolution MS would confirm the elemental composition.

-

Fragmentation: The fragmentation pattern can help to confirm the structure. Common fragmentation pathways may include:

-

Loss of the methoxy group (-OCH₃) from the ester.

-

Loss of the entire methoxycarbonyl group (-COOCH₃).

-

Ring cleavage of the pyrazolone core.

-

Figure 3: A plausible fragmentation pathway for the molecular ion.

Conclusion: A Unified Spectroscopic Picture

The successful characterization of this compound requires a multi-faceted spectroscopic approach. By integrating data from NMR, IR, and MS, and by critically considering the influence of keto-enol tautomerism, researchers can achieve an unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols to navigate the complexities of this important heterocyclic system, thereby ensuring the quality and reliability of research and development in which this molecule plays a part.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3809. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). Pharmaceuticals, 16(10), 1459. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. [Link]

-

Synthesis, Structural and Spectroscopic Characterizations, Hirshfeld Surface Analysis of Two Coordination Compounds Assembled from Copper and Carboxylates, 3,5-Dimethyl-1H-Pyrazole. (2023). Journal of Chemistry and Technologies, 31(4), 438-448. [Link]

-

Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules, 17(10), 11728-11738. [Link]

-

Synthesis and characterization of inorganic sorbents containing pyrazolone. (2004). Journal of the Serbian Chemical Society, 69(1), 1-8. [Link]

-

Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-64. [Link]

-

Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. (2015). RSC Advances, 5(67), 54181-54188. [Link]

-

Keto-enol tautomerism in the development of new drugs. (2022). Frontiers in Chemistry, 10, 1036267. [Link]

-

Pyrazolone T. PubChem. [Link]

-

Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. [Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2022). Magnetic Resonance in Chemistry, 60(11), 1047-1057. [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Egyptian Journal of Chemistry, 66(2), 1-8. [Link]

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. (2020). Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 565-566. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. [Link]

-

In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. (2023). International Journal of Computational and Theoretical Chemistry, 11(1), 1-18. [Link]

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Basic Medical Sciences, 25(10), 1210–1219. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

ethyl 3-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

Sources

- 1. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

An In-depth Technical Guide to Tautomerism in 3-Oxo-Pyrazole-4-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-pyrazole-4-carboxylate esters are a pivotal class of heterocyclic compounds, frequently encountered as key structural motifs in pharmaceuticals and functional materials. Their chemical behavior and biological activity are intrinsically linked to a fascinating and complex phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria in these molecules, moving beyond a simple description to offer a deep, mechanistic understanding grounded in experimental evidence and computational analysis. We will dissect the delicate balance between the keto and enol forms, the influence of the pyrazole ring's annular tautomerism, and the critical roles of substitution and solvent effects. This document is designed to be a definitive resource for scientists engaged in the synthesis, characterization, and application of these versatile scaffolds, providing the technical accuracy and field-proven insights necessary for rational drug design and materials development.

The Tautomeric Landscape of 3-Oxo-Pyrazole-4-Carboxylate Esters

The core of our discussion lies in the prototropic tautomerism exhibited by 3-oxo-pyrazole-4-carboxylate esters. This is not a simple keto-enol equilibrium but a more intricate interplay of three potential forms: the NH-Keto, the OH-Enol, and the CH-Keto tautomers. The position of the mobile proton dictates the electronic distribution and overall geometry of the molecule, profoundly impacting its reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

-

The NH-Keto Tautomer (A): Often referred to as the pyrazolone form, this tautomer features a ketone at the C3 position and a proton on one of the pyrazole nitrogen atoms. This form is characterized by a C=O double bond and a saturated C4 carbon.

-

The OH-Enol Tautomer (B): This aromatic hydroxypyrazole form is distinguished by a hydroxyl group at C3 and a C4=C5 double bond within the pyrazole ring. The presence of the hydroxyl group and the fully conjugated ring system often imparts significant stability.

-

The CH-Keto Tautomer (C): This less common tautomer involves the migration of a proton to the C4 position, resulting in a methylene group at C4 and a C3=C5 double bond. Its stability is generally lower compared to the NH and OH forms.

The equilibrium between these forms is not static; it is a dynamic process influenced by a multitude of factors, which we will explore in detail.

Diagram of Tautomeric Equilibria:

Caption: Prototropic tautomerism in 3-oxo-pyrazole-4-carboxylate esters.

Synthesis of the Core Scaffold

A robust understanding of the tautomerism begins with the synthesis of the molecule itself. A common and effective method for the preparation of the 3-oxo-pyrazole-4-carboxylate ester core involves the condensation of a hydrazine with a suitably functionalized three-carbon component.

General Synthetic Protocol: Condensation of Hydrazine with Diethyl Ethoxymethylenemalonate

This protocol provides a reliable route to N-substituted 3-oxo-pyrazole-4-carboxylate esters. The choice of substituted hydrazine allows for the introduction of various functionalities at the N1 or N2 position.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of potassium carbonate (1.00 equiv) and a selected phenylhydrazine (1.00 equiv) in water, add diethyl ethoxymethylenemalonate (1.00 equiv).

-

Heating: Heat the reaction mixture to 100 °C for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Washing: Combine the organic layers and wash with 2 M aqueous sodium hydroxide.

-

Acidification: Acidify the combined aqueous layers with 4 M aqueous hydrochloric acid to a pH of 1-2.

-

Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Causality Behind Experimental Choices:

-

Base (K2CO3): The potassium carbonate acts as a base to facilitate the initial nucleophilic attack of the hydrazine on the diethyl ethoxymethylenemalonate.

-

Heating: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization reactions.

-

Acidic Work-up: Acidification of the aqueous layer is crucial to protonate the pyrazolone product, making it less water-soluble and allowing for its extraction into the organic phase.

Diagram of Synthetic Workflow:

Caption: General synthetic workflow for N-phenyl-3-oxo-pyrazole-4-carboxylate esters.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the tautomeric equilibrium in solution. The chemical shifts of key protons and carbons, as well as coupling constants, provide unambiguous signatures for each tautomeric form.

The Dominance of the OH-Enol Form in Solution

For many 3-oxo-pyrazole-4-carboxylate esters, particularly those with an N-aryl substituent, the OH-enol tautomer is the predominant species in common NMR solvents like CDCl₃ and CD₃OD.[1] This preference is driven by the stability conferred by the aromatic pyrazole ring.

Table 1: Representative ¹H and ¹³C NMR Data for the OH-Enol Tautomer of Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate [1]

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in CD₃OD | Key Assignments and Rationale |

| ¹H | |||

| OH | ~9.77 (s, 1H) | Not observed (exchange) | The downfield shift in CDCl₃ is characteristic of a hydrogen-bonded hydroxyl proton. In methanol, it readily exchanges with the solvent. |

| Pyrazole H5 | ~7.77 (s, 1H) | ~7.81 (s, 1H) | Aromatic proton signal. |

| Phenyl H | 7.29 - 7.83 (m, 5H) | 7.35 - 7.71 (m, 5H) | Aromatic protons of the N-phenyl substituent. |

| OCH₂ | ~4.37 (q, 2H) | ~4.30 (q, 2H) | Methylene protons of the ethyl ester, showing coupling to the methyl group. |

| OCH₂CH₃ | ~1.40 (t, 3H) | ~1.34 (t, 3H) | Methyl protons of the ethyl ester. |

| ¹³C | |||

| C=O (ester) | ~166.5 | ~165.1 | Carbonyl carbon of the ester group. |

| C3 (C-OH) | ~156.8 | ~156.6 | The downfield shift is indicative of a carbon attached to an electronegative oxygen atom in an aromatic system. |

| C5 | ~137.6 | ~138.8 | Aromatic carbon of the pyrazole ring. |

| C4 | ~95.2 | ~97.4 | This upfield aromatic carbon signal is characteristic of the OH-enol form. |

| Phenyl C | 121.5 - 138.6 | 123.8 - 141.1 | Aromatic carbons of the N-phenyl substituent. |

| OCH₂ | ~60.9 | ~61.1 | Methylene carbon of the ethyl ester. |

| OCH₂CH₃ | ~14.5 | ~14.8 | Methyl carbon of the ethyl ester. |

Identifying the NH-Keto Tautomer

While often a minor component in solution for N-aryl derivatives, the NH-keto tautomer can be favored under certain conditions, such as in more polar, hydrogen-bond-accepting solvents, or with different substitution patterns. Its spectroscopic signatures are distinct:

-

¹H NMR: The disappearance of the OH proton signal and the appearance of an NH proton signal, typically in the range of 10-13 ppm. The C4 proton would appear as a singlet, significantly upfield from the aromatic C5-H of the enol form.

-

¹³C NMR: The C3 carbon would shift significantly downfield to a chemical shift characteristic of a ketone carbonyl (~160-170 ppm). The C4 carbon would shift dramatically upfield into the aliphatic region (~40-50 ppm).[2]

The Elusive CH-Keto Tautomer

The CH-Keto tautomer is generally the least stable and therefore the most difficult to observe directly by NMR. Its presence is often inferred from exchange spectroscopy (EXSY) experiments or computational studies. Its key NMR characteristics would be:

-

¹H NMR: The appearance of a signal for the C4-CH₂ group, which would likely be a singlet or an AB quartet depending on the stereochemical environment.

-

¹³C NMR: The C4 carbon would be in the aliphatic region, and the C3 and C5 carbons would be in the olefinic region.

Solid-State Structure: The Power of X-Ray Crystallography

While NMR spectroscopy reveals the dynamic equilibrium in solution, X-ray crystallography provides a definitive snapshot of the preferred tautomeric form in the solid state. In the crystalline form, intermolecular forces, such as hydrogen bonding and crystal packing, can significantly influence which tautomer is energetically favored.

For pyrazole derivatives, the solid-state structure often reflects the most stable tautomer. For instance, the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, while not a 3-oxo derivative, demonstrates the planarity of the pyrazole ring and the typical bond lengths and angles for this class of compounds. In the case of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, an X-ray crystal structure analysis revealed the presence of dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer, highlighting the importance of intermolecular hydrogen bonding in stabilizing the enol form in the solid state.[2]

Generalized X-ray Crystallography Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and angles.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the tautomeric forms is readily shifted by both intramolecular (substituent) and intermolecular (solvent) effects. A thorough understanding of these factors is paramount for controlling the properties of these molecules.

Substituent Effects

The electronic nature of substituents on the pyrazole ring and the N1-substituent can dramatically alter the relative stabilities of the tautomers.

-

Electron-withdrawing groups at C5 can favor the NH-keto form by stabilizing the negative charge that develops on the adjacent nitrogen in the transition state for proton transfer.

-

Electron-donating groups at C5 can favor the OH-enol form by increasing the electron density in the ring, thereby stabilizing the aromatic system.

-

The N1-substituent plays a crucial role. Aromatic substituents, like a phenyl group, tend to favor the OH-enol form due to the extended conjugation.

Solvent Effects

The polarity and hydrogen-bonding ability of the solvent can have a profound impact on the tautomeric equilibrium.

-

Nonpolar solvents (e.g., CDCl₃, benzene) often favor the OH-enol form, where intramolecular hydrogen bonding between the C3-OH and the C4-ester carbonyl can occur. In some cases, dimerization through intermolecular hydrogen bonds is also observed.[2]

-

Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the more polar NH-keto tautomer by acting as hydrogen bond acceptors for the NH proton.[3]

-

Polar protic solvents (e.g., methanol, water) can interact with both the donor and acceptor sites of the tautomers, often leading to a complex equilibrium. They can also facilitate proton transfer, accelerating the interconversion between tautomers.

Computational Insights into Tautomer Stability

Density Functional Theory (DFT) calculations have emerged as a powerful predictive tool for understanding tautomerism. By calculating the relative energies of the different tautomers, it is possible to predict the predominant form in the gas phase and in solution (using continuum solvent models).

Typical Computational Workflow:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Energy Calculation: The electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated.

-

Solvent Modeling: The effect of the solvent can be included using a polarizable continuum model (PCM).

These calculations can provide invaluable insights into the intrinsic stability of the tautomers and help rationalize experimentally observed trends.[4]

Diagram of Computational Workflow:

Caption: A typical DFT workflow for studying tautomerism.

Conclusion and Future Perspectives

The tautomerism of 3-oxo-pyrazole-4-carboxylate esters is a multifaceted phenomenon with significant implications for their application in drug discovery and materials science. The predominance of the OH-enol form in many instances, driven by aromatic stabilization, is a key feature of this class of compounds. However, the tautomeric equilibrium is a tunable property, responsive to subtle changes in substitution and the surrounding environment.

For drug development professionals, a deep understanding of the tautomeric preferences is critical for predicting how these molecules will interact with biological targets. The ability to favor a specific tautomer through rational design can lead to improved potency, selectivity, and pharmacokinetic properties. For materials scientists, harnessing the switching between tautomeric forms could lead to the development of novel sensors, molecular switches, and responsive materials.

Future research in this area will likely focus on more sophisticated computational models to accurately predict tautomeric ratios in complex biological environments, as well as the development of novel synthetic methodologies to lock these molecules into a single, desired tautomeric form. The continued exploration of the rich chemistry of 3-oxo-pyrazole-4-carboxylate esters promises to unlock new opportunities in science and technology.

References

-

Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Taylor & Francis Online. (2023-03-02). [Link]

-

alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4. Taylor & Francis Online. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

-

On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. ResearchGate. (2025-08-06). [Link]

-

Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. De Gruyter. (2020-06-02). [Link]

-

ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. (2025-08-07). [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. NIH. [Link]

-

ethyl 3-amino-1H-pyrazole-4-carboxylate | C6H9N3O2 | CID 81472. PubChem. [Link]

-

Solvent effect on the tautomerism of 4-aminopyrazino[2,3-c][5][6][7]thiadiazine 2,2-dioxides. RSC Publishing. [Link]

-

H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. (2020-08-23). [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. NIH. (2020-11-20). [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-on. Semantic Scholar. (2020-11-20). [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH. (2019-12-20). [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. (2020-11-20). [Link]

-

Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. (2019-09-09). [Link]

-

Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

-

The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. (2025-08-06). [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Widma 1 H i 13 C NMR 1H-pirazolu. ResearchGate. [Link]

-

Compound 6: Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate. Imperial College London. (2024-06-03). [Link]

-

Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Sciforum. (2023-02-27). [Link]

-

ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem. [Link]

-

Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. (2025-08-05). [Link]

-

Ethyl 3-amino-2-phenylpyrazole-4-carboxylate. NIST WebBook. [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. NIH. (2025-07-01). [Link]

-

DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. ResearchGate. (2025-08-05). [Link]

-

Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. ResearchGate. (2023-01-09). [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PubMed. (2025-07-01). [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4′,3′:2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

Sources

- 1. Compound 6: Ethyl 3-Oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylate | Imperial College London [data.hpc.imperial.ac.uk]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

physical properties of methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to the Physical Properties of Methyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Landscape of Tautomeric Complexity

This technical guide delves into the (CAS No. 26972-35-6). A critical aspect of this molecule, central to understanding its behavior, is its existence in a state of tautomeric equilibrium. The compound can exist in multiple forms, primarily the "oxo" form (a pyrazolone) and the "hydroxy" form (a hydroxypyrazole). This dynamic interplay dictates the molecule's physical and spectral characteristics. Due to a scarcity of direct experimental data for this specific methyl ester in peer-reviewed literature, this guide synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to provide a comprehensive and predictive overview.

The insights herein are grounded in established synthetic methodologies and characterization techniques for pyrazole derivatives, ensuring a robust framework for researchers.[1][2][3]

Section 1: Molecular Identity and Tautomerism

The structural identity of this compound is best understood not as a single static structure but as an equilibrium between at least two tautomeric forms. This phenomenon is a well-documented characteristic of pyrazolone systems.[4][5] The predominant forms are the 3-oxo-2,3-dihydro tautomer and the 3-hydroxy tautomer. In the solid state, one form may be favored, while in solution, a dynamic equilibrium often exists, the position of which can be influenced by the solvent's polarity and hydrogen-bonding capability.[6]

Caption: Tautomeric equilibrium of the target compound.

Core Physicochemical Descriptors

The fundamental properties of the molecule are summarized below. These values are calculated based on its molecular formula, C₅H₆N₂O₃.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | N/A |

| Molecular Weight | 142.11 g/mol | N/A |

| CAS Number | 26972-35-6 | N/A |

Section 2: Predicted and Comparative Physical Properties

Direct experimental data for the title compound is not extensively reported. Therefore, the following table presents a combination of predicted values and experimental data from closely related structural analogues to provide a reliable estimation of its physical properties.

| Property | Predicted/Comparative Value | Basis for Estimation and Key Insights |

| Melting Point (°C) | 140 - 150 | The structurally similar, non-oxo analogue, methyl 1H-pyrazole-4-carboxylate, has a melting point of 145-146 °C.[7] The introduction of the oxo/hydroxy group and potential for strong hydrogen bonding would likely result in a similar or slightly higher melting point. |

| Boiling Point (°C) | > 270 (decomposes) | High-boiling point is expected due to strong intermolecular hydrogen bonding. Direct distillation is likely to cause decomposition. For comparison, methyl 1H-pyrazole-4-carboxylate has a boiling point of 271 °C.[7] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N) suggests some water solubility. However, the overall organic framework would limit this. Good solubility in polar aprotic and protic organic solvents is anticipated. |

| pKa | ~7-9 (for the pyrazole N-H or O-H) | The pKa is highly dependent on the tautomeric form. The pyrazole N-H is generally weakly acidic. The enolic O-H in the hydroxy tautomer would also be acidic. The exact value is influenced by the electron-withdrawing ester group. |